molecular formula C7H6Cl2N2O B13126858 6-Amino-2,3-dichlorobenzamide

6-Amino-2,3-dichlorobenzamide

Katalognummer: B13126858
Molekulargewicht: 205.04 g/mol
InChI-Schlüssel: NRWLJAQMHXXGRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2,3-dichlorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group and two chlorine atoms attached to the benzene ring, making it a dichlorinated derivative of benzamide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Amino-2,3-dichlorobenzamide can be synthesized through the direct condensation of 2,3-dichlorobenzoic acid and ammonia or an amine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with ammonia or an amine in the presence of a solvent such as N,N′-dimethylformamide at elevated temperatures . This method ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2,3-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzene ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

6-Amino-2,3-dichlorobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-2,3-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H6Cl2N2O

Molekulargewicht

205.04 g/mol

IUPAC-Name

6-amino-2,3-dichlorobenzamide

InChI

InChI=1S/C7H6Cl2N2O/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H2,11,12)

InChI-Schlüssel

NRWLJAQMHXXGRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1N)C(=O)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.